molecular formula C20H24N4O B2477417 N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide CAS No. 1797901-27-9

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide

Cat. No.: B2477417
CAS No.: 1797901-27-9
M. Wt: 336.439
InChI Key: FZKCJHLJQAHBPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(2-Methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 2. The structure includes a propyl linker connecting the pyrimidine ring to a propanamide group, which is further substituted with an o-tolyl (2-methylphenyl) moiety.

Key structural attributes influencing its properties:

  • Pyrazolo[1,5-a]pyrimidine core: Known for modulating skeletal development pathways (e.g., BMP signaling) .
  • Propanamide linker: May contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

3-(2-methylphenyl)-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O/c1-15-6-3-4-8-18(15)9-10-20(25)21-11-5-7-17-13-22-19-12-16(2)23-24(19)14-17/h3-4,6,8,12-14H,5,7,9-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKCJHLJQAHBPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)NCCCC2=CN3C(=CC(=N3)C)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolopyrimidine core, followed by the introduction of the propyl and o-tolyl groups. Reaction conditions may include the use of catalysts, specific temperature controls, and purification steps such as recrystallization or chromatography. Industrial production methods would scale up these reactions, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe or inhibitor in biochemical assays.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to downstream effects in biological pathways. The specific pathways involved depend on the context of its use, such as inhibiting a particular enzyme in a disease model.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrimidine Derivatives

(a) DMH3 (N,N-Dimethyl-3-(4-(3-(quinolin-4-yl)pyrazolo[1,5-a]pyrimidin-6-yl)phenoxy)propan-1-amine)
  • Structural Differences: Quinoline substituent replaces the o-tolyl group. Morpholine-derived side chain instead of propanamide.
  • Functional Implications: Quinoline enhances π-π stacking interactions, improving binding to kinase targets . Morpholine increases solubility compared to the hydrophobic o-tolyl group in the target compound.
  • Biological Activity: Acts as a BMP pathway modulator, with IC₅₀ values in the nanomolar range for osteogenic differentiation .
(b) 3-(2-Bromophenyl)-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)propanamide
  • Structural Differences :
    • Bromine substitution at the phenyl ring (2-bromophenyl vs. o-tolyl).
  • Reduced steric hindrance compared to the methyl group in o-tolyl .

Triazolopyrimidine Derivatives (Agrochemical Analogs)

Compounds such as 5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidine-2-oxoacetyl hydrazones share a fused heterocyclic core but differ in substituents:

  • Structural Differences :
    • Triazolo[1,5-a]pyrimidine replaces pyrazolo[1,5-a]pyrimidine.
    • Acetyl hydrazone side chain instead of propanamide.
  • Functional Implications :
    • Enhanced herbicidal activity (e.g., 80% inhibition of Amaranthus retroflexus at 100 μg/mL) .
    • Chirality at the α-methyl position improves bioactivity, suggesting stereochemistry is critical for target engagement .

Medicinal Chemistry Analogs

4-Acetyl-3,8,10-trimethylpyrido[2',3':3,4]pyrazolo[5,1-c]-1,2,4-triazine (Compound 10a):

  • Structural Differences :
    • Additional pyridine and triazine rings fused to the pyrazolo core.
    • Acetyl and methyl substituents alter electronic properties.
  • Functional Implications :
    • Reported antibacterial activity (MIC: 8 μg/mL against S. aureus) .
    • Higher thermal stability (m.p. 240–242°C) due to extended conjugation .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrazolo[1,5-a]pyrimidine o-Tolyl, propanamide ~353 Undisclosed (structural analog data)
DMH3 Pyrazolo[1,5-a]pyrimidine Quinoline, morpholine ~483 BMP modulation (IC₅₀: 50 nM)
5,7-Dimethyltriazolo[1,5-a]pyrimidine hydrazone Triazolo[1,5-a]pyrimidine Acetyl hydrazone, chiral methyl ~280 Herbicidal (80% inhibition)
Compound 10a Pyrido-pyrazolo-triazine Acetyl, methyl 255.28 Antibacterial (MIC: 8 μg/mL)

Critical Analysis of Structural-Bioactivity Relationships

  • Substituent Effects: Aryl Groups: o-Tolyl (target compound) vs. bromophenyl () vs. quinoline (DMH3) influence lipophilicity and target selectivity. Linkers: Propanamide (target) vs. morpholine (DMH3) vs. hydrazone () alter solubility and hydrogen-bonding capacity.
  • Core Heterocycle : Pyrazolo[1,5-a]pyrimidine vs. triazolo[1,5-a]pyrimidine shifts activity from medicinal (BMP modulation) to agrochemical (herbicidal) applications .

Biological Activity

N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its rigidity and planarity due to the fused nitrogen-containing rings. This structural arrangement is pivotal for its biological activity. The presence of functional groups such as the propyl chain and the o-tolyl moiety enhances its interaction with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C16H20N4O
Molecular Weight 284.36 g/mol
CAS Number 1797862-40-8

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition : Similar compounds have been identified as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK2, which plays a crucial role in cell cycle regulation. Inhibition of CDK2 can lead to reduced cancer cell proliferation.
  • Anti-inflammatory Activity : Derivatives of pyrazolo[1,5-a]pyrimidines have shown anti-inflammatory properties by modulating pathways involved in inflammatory responses. This includes inhibition of interleukin receptors and other inflammatory mediators.
  • Antimicrobial Properties : Some studies suggest that related compounds possess antimicrobial activity, making them potential candidates for treating infections.

Structure-Activity Relationships (SAR)

Studies on SAR indicate that modifications to the pyrazolo[1,5-a]pyrimidine core can significantly influence biological activity:

  • Substitution Patterns : The introduction of methyl or chloro groups at specific positions on the pyrazolo ring has been shown to enhance antiproliferative effects against various tumor cell lines.
  • Linker Variations : The length and nature of the linker between the pyrazolo core and the aromatic moiety also affect potency and selectivity towards specific biological targets.

Case Studies

  • Antiproliferative Activity : A study involving derivatives of pyrazolo[1,5-a]pyrimidines demonstrated significant antiproliferative effects against over 50 types of tumor cell lines, with some compounds exhibiting GI(50) values in the sub-micromolar range . This highlights the potential of this compound in cancer therapy.
  • Neuroprotective Effects : Research on related pyrazolol derivatives has revealed neuroprotective properties in models of ischemic stroke. These compounds exhibited antioxidant activities that could mitigate oxidative stress-related damage . Although this specific compound has not been directly tested for neuroprotection, its structural similarities suggest potential efficacy.
  • Inhibition Studies : Inhibitory effects on various kinases have been documented for related compounds, indicating that this compound may also exhibit similar enzyme inhibition profiles .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(o-tolyl)propanamide, and how can reaction yields be optimized?

  • Answer : The compound is typically synthesized via multi-step reactions involving:

  • Core preparation : Formation of the pyrazolo[1,5-a]pyrimidine core using precursors like 2,6-dibromopyrazolo[1,5-a]pyrimidine, followed by alkylation or coupling reactions to introduce the propyl linker .
  • Amide coupling : Reaction of intermediates with 3-(o-tolyl)propanoyl chloride under Schotten-Baumann conditions or using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Optimization : Key parameters include solvent choice (DMF or acetonitrile for solubility), temperature control (0–5°C for exothermic steps), and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
    • Validation : Monitor reaction progress using TLC (Rf ~0.3–0.5) and confirm purity via HPLC (>95%) .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

  • Answer : Essential methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the presence of the pyrazolo[1,5-a]pyrimidine core (δ 8.2–8.6 ppm for aromatic protons) and propyl linker (δ 1.6–2.1 ppm for CH₂ groups) .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ ~394.18 g/mol) .
  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrimidine derivatives?

  • Answer : Discrepancies may arise from:

  • Structural variations : Subtle changes (e.g., o-tolyl vs. p-tolyl substituents) alter binding affinities. Use in silico docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs .
  • Assay conditions : Standardize protocols (e.g., cell lines, incubation time) and validate using positive controls (e.g., staurosporine for kinase inhibition) .
  • Data normalization : Apply statistical tools (e.g., Z-factor analysis) to minimize batch-to-batch variability .

Q. What strategies are recommended for elucidating the mechanism of action of this compound in enzymatic or cellular systems?

  • Answer : A tiered approach is advised:

Target identification : Use affinity chromatography or CETSA (Cellular Thermal Shift Assay) to identify binding proteins .

Kinetic studies : Perform enzyme inhibition assays (e.g., fluorogenic substrates for proteases) to determine IC₅₀ and inhibition type (competitive/uncompetitive) .

Pathway analysis : Employ transcriptomics (RNA-seq) or phosphoproteomics to map downstream signaling effects .

Q. How can structure-activity relationship (SAR) studies be designed to improve the pharmacokinetic profile of this compound?

  • Answer : Prioritize modifications based on:

  • Lipophilicity : Introduce polar groups (e.g., hydroxyl or amine) to enhance solubility. Calculate logP values using software like MarvinSuite .
  • Metabolic stability : Replace labile groups (e.g., methyl esters) with bioisosteres (e.g., trifluoromethyl). Test stability in liver microsomes .
  • In vivo validation : Use PK/PD modeling in rodent models to correlate plasma concentration with efficacy .

Q. What experimental designs are effective for analyzing contradictory toxicity data in preclinical studies?

  • Answer : Address inconsistencies via:

  • Dose-response studies : Test multiple concentrations (e.g., 1–100 µM) in primary hepatocytes vs. cancer cell lines to assess selective toxicity .
  • Metabolite profiling : Use LC-MS to identify toxic metabolites (e.g., reactive quinones) formed via cytochrome P450 oxidation .
  • Species-specific assays : Compare toxicity in human vs. rodent models to evaluate translational relevance .

Methodological Guidance Table

Research ObjectiveRecommended TechniquesKey ParametersReferences
Synthetic OptimizationMicrowave-assisted synthesis, HPLC purity checkSolvent: DMF; Temp: 80°C; Catalyst: Pd(PPh₃)₄
SAR AnalysisMolecular docking, logP calculationSoftware: AutoDock Vina, MarvinSuite
Toxicity ProfilingLC-MS metabolite ID, CETSACell lines: HepG2, primary hepatocytes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.